molecular formula C20H14ClN3O2S B5813691 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5813691
M. Wt: 395.9 g/mol
InChI Key: KOTLXHFSNBXSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of phenothiazine, which is a heterocyclic compound used in the synthesis of various drugs.

Scientific Research Applications

4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential neuroprotective effects in Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. In addition, this compound has been found to exhibit antipsychotic activity in animal models of schizophrenia.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been suggested that this compound may modulate the activity of various enzymes such as caspases, which are involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been found to exhibit antipsychotic activity in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments include its potential therapeutic applications in various diseases and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail to understand how it modulates various signaling pathways in cells. Additionally, future studies could focus on developing more efficient synthesis methods for this compound to facilitate its use in lab experiments.

Synthesis Methods

The synthesis of 4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves the condensation of 4-chlorobenzenecarboximidamide with 10H-phenothiazine-10-carbonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-11-9-13(10-12-14)19(22)23-26-20(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-12H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLXHFSNBXSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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